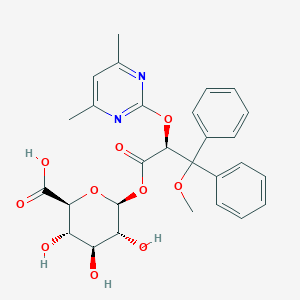

Ambrisentan acyl beta-D-glucuronide

Descripción general

Descripción

Ambrisentan acyl beta-D-glucuronide is a chemical compound with the molecular formula C28H30N2O10 and a molecular weight of 554.55 g/mol . It is a metabolite of ambrisentan, which is an endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension . This compound is formed through the glucuronidation of ambrisentan, a process that enhances its solubility and facilitates its excretion from the body .

Métodos De Preparación

The synthesis of ambrisentan acyl beta-D-glucuronide involves the glucuronidation of ambrisentan. This process is typically catalyzed by uridine 5’-diphosphate glucuronosyltransferases (UGTs), specifically UGT1A9, UGT2B7, and UGT1A3 . The reaction conditions generally include the presence of uridine diphosphate-glucuronic acid (UDPGA) as the glucuronide donor and appropriate buffers to maintain the pH. Industrial production methods for this compound are not extensively documented, but they likely involve similar enzymatic processes on a larger scale .

Análisis De Reacciones Químicas

Ambrisentan acyl beta-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off to regenerate the parent compound, ambrisentan . This hydrolysis can be catalyzed by beta-glucuronidase enzymes. The compound does not typically undergo oxidation or reduction reactions due to the stability of the glucuronide conjugate. Common reagents used in these reactions include beta-glucuronidase and appropriate buffers to maintain the reaction conditions .

Aplicaciones Científicas De Investigación

Ambrisentan acyl beta-D-glucuronide is primarily used in pharmacokinetic and metabolic studies to understand the metabolism and excretion of ambrisentan . It serves as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to quantify the levels of ambrisentan and its metabolites in biological samples . Additionally, it is used in toxicology studies to assess the safety and potential side effects of ambrisentan .

Mecanismo De Acción

The mechanism of action of ambrisentan acyl beta-D-glucuronide is closely related to that of its parent compound, ambrisentan. Ambrisentan is a selective endothelin receptor antagonist that blocks the action of endothelin-1 (ET-1) on endothelin type A (ETA) and endothelin type B (ETB) receptors . By inhibiting these receptors, ambrisentan prevents vasoconstriction and cell proliferation, leading to vasodilation and reduced blood pressure in the pulmonary arteries . The glucuronide conjugate itself does not have significant pharmacological activity but serves as a means to enhance the excretion of ambrisentan .

Comparación Con Compuestos Similares

Ambrisentan acyl beta-D-glucuronide can be compared with other glucuronide conjugates of endothelin receptor antagonists, such as bosentan acyl beta-D-glucuronide and macitentan acyl beta-D-glucuronide . These compounds share similar metabolic pathways and serve similar roles in enhancing the solubility and excretion of their parent drugs. this compound is unique in its specific interaction with the UGT enzymes and its role in the metabolism of ambrisentan .

Similar Compounds::- Bosentan acyl beta-D-glucuronide

- Macitentan acyl beta-D-glucuronide

- Sitaxentan acyl beta-D-glucuronide

Actividad Biológica

Ambrisentan acyl beta-D-glucuronide is a significant metabolite of ambrisentan, an endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). Understanding the biological activity of this compound is essential for assessing its therapeutic potential and safety profile.

Ambrisentan is primarily metabolized via glucuronidation, with uridine 5’-diphosphate glucuronosyltransferases (UGTs) playing a crucial role in its conversion to various metabolites, including this compound. This metabolite results from the conjugation of ambrisentan with glucuronic acid, which enhances its solubility and facilitates excretion.

- Metabolism Pathways :

- Ambrisentan → this compound (via UGTs)

- Other metabolites include 4-hydroxymethyl ambrisentan and its glucuronide forms.

Pharmacokinetics

The pharmacokinetic profile of ambrisentan is characterized by rapid absorption, high plasma protein binding, and extensive metabolism. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapid, peak at ~2 hours |

| Bioavailability | Unknown |

| Volume of Distribution | Low distribution into RBCs |

| Protein Binding | 99% (primarily albumin) |

| Half-life | Approximately 9 hours |

| Elimination Route | Primarily fecal |

These properties suggest that the acyl beta-D-glucuronide form may have altered pharmacokinetics compared to the parent compound.

Biological Activity

-

Mechanism of Action :

- Ambrisentan selectively antagonizes endothelin receptor type A (ETA), leading to vasodilation and reduced pulmonary vascular resistance. The acyl beta-D-glucuronide may retain some activity at ETA or serve as a reservoir for prolonged action due to its stability.

-

Clinical Implications :

- Clinical studies indicate that ambrisentan improves exercise capacity and hemodynamics in PAH patients. The role of its metabolites, particularly the acyl beta-D-glucuronide, remains an area of active research, with implications for both efficacy and safety.

Case Studies

Several studies have explored the effects of ambrisentan and its metabolites:

- Study on Efficacy : A clinical trial demonstrated significant improvements in the six-minute walk distance (6MWD) among PAH patients treated with ambrisentan compared to placebo. The metabolite's contribution to these outcomes is under investigation.

- Safety Profile Assessment : Reports suggest that the incidence of liver enzyme elevations is lower with ambrisentan compared to other endothelin receptor antagonists. This may be partially attributed to the pharmacological activity of its metabolites.

Research Findings

Recent research has focused on understanding the reactivity and stability of acyl glucuronides:

- A study highlighted that acyl glucuronides could exhibit varying degrees of reactivity based on their structure and metabolic pathways. This compound was categorized as having a longer half-life and lower reactivity compared to other drugs in similar studies, indicating a potentially safer profile for chronic use .

- Another investigation into UGT enzyme specificity found that UGT1A1 and UGT2B7 were primarily responsible for the glucuronidation of carboxylic acid-containing drugs, including ambrisentan. This knowledge aids in predicting drug-drug interactions involving ambrisentan .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O10/c1-15-14-16(2)30-27(29-15)39-23(25(36)40-26-21(33)19(31)20(32)22(38-26)24(34)35)28(37-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19-23,26,31-33H,1-3H3,(H,34,35)/t19-,20-,21+,22-,23+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHJFBFSJYTXDX-MVTLKLODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)O[C@H](C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648972 | |

| Record name | 1-O-{(2S)-2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106685-58-8 | |

| Record name | Ambrisentan acyl beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1106685588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-{(2S)-2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMBRISENTAN ACYL .BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EH35FF002 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.